molecular formula C8H6Cl2FNO B2404166 2-chloro-N-(5-chloro-2-fluorophenyl)acetamide CAS No. 855715-22-9

2-chloro-N-(5-chloro-2-fluorophenyl)acetamide

Cat. No.: B2404166
CAS No.: 855715-22-9
M. Wt: 222.04
InChI Key: RXESGMAGKJETDA-UHFFFAOYSA-N
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Description

Overview of 2-Chloro-N-(5-chloro-2-fluorophenyl)acetamide: Chemical Identity and Nomenclature

This compound is a halogenated acetamide derivative characterized by its distinct molecular architecture. Its systematic IUPAC name, This compound , reflects the substitution pattern: a chlorine atom at the second carbon of the acetamide chain and a 5-chloro-2-fluorophenyl group attached to the nitrogen atom. The molecular formula is C₈H₆Cl₂FNO , with a molecular weight of 222.04 g/mol .

Table 1: Key Chemical Identifiers

Property Value Source
CAS Registry Number 379255-26-2
Molecular Formula C₈H₆Cl₂FNO
Synonyms 5'-Chloro-2'-fluoroacetanilide, NSC 10346
SMILES Notation C1=CC(=C(C=C1Cl)F)NC(=O)CCl

The compound’s structural uniqueness arises from the synergistic presence of chlorine and fluorine atoms on the phenyl ring, which influence its electronic properties and reactivity.

Historical Context and Discovery

The synthesis of this compound emerged from broader research into halogenated acetamides, which gained prominence in the mid-20th century due to their utility in pharmaceutical and agrochemical intermediates. Early methodologies involved the condensation of 3-chloro-4-fluoroaniline with chloroacetyl chloride in the presence of anhydrous potassium carbonate, a reaction optimized for yield and purity.

The compound’s discovery aligns with the exploration of structure-activity relationships (SAR) in acetamide derivatives, where halogen substituents were found to enhance bioactivity and metabolic stability. Notably, its structural analogs, such as acetanilide (a precursor to paracetamol), underscore the historical significance of acetamides in drug development.

Rationale for Academic Investigation

This compound is of interest due to its:

  • Synthetic versatility : Serves as a precursor for heterocyclic compounds like thiazolidinones, which exhibit antimicrobial properties.
  • Pharmaceutical potential : Halogenated acetamides are explored for their role in modulating biological targets, including enzymes and receptors.
  • Material science applications : The electron-withdrawing effects of chlorine and fluorine atoms make it a candidate for specialty polymers and coatings.

Table 2: Research Applications

Application Domain Relevance Example Study
Medicinal Chemistry Antimicrobial agent synthesis
Organic Synthesis Intermediate for heterocycles
Structural Biology Crystallographic studies

Scope and Structure of the Research

This review systematically examines the compound’s chemical synthesis , physicochemical properties , and applications while excluding pharmacokinetic or toxicological data. Subsequent sections will analyze:

  • Synthetic pathways and optimization strategies.
  • Spectroscopic characterization (NMR, IR, XRD).
  • Computational modeling of electronic properties.
  • Emerging applications in catalysis and materials science.

By focusing on these themes, this work aims to consolidate existing knowledge and identify future research directions for this multifunctional compound.

Properties

IUPAC Name

2-chloro-N-(5-chloro-2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-7-3-5(10)1-2-6(7)11/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXESGMAGKJETDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(5-chloro-2-fluorophenyl)acetamide typically involves the reaction of 5-chloro-2-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-N-(5-chloro-2-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: It can be hydrolyzed to form corresponding acids and amines.

Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds. It has been utilized in:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of new compounds.
  • Oxidation and Reduction Reactions: Under specific conditions, it can undergo oxidation or reduction, resulting in different products.
  • Hydrolysis: The compound can be hydrolyzed to yield corresponding acids and amines.

Biology

Research indicates that 2-chloro-N-(5-chloro-2-fluorophenyl)acetamide exhibits potential biological activities including:

  • Antimicrobial Properties: Studies have shown promising antibacterial activity against pathogens such as Klebsiella pneumoniae. The presence of chlorine enhances its efficacy by stabilizing the molecule at its target enzyme site, promoting cell lysis .
    StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
    Klebsiella pneumoniae512 µg/mL512 µg/mL
  • Anticancer Potential: Ongoing research is exploring its potential as a pharmaceutical agent for cancer treatment.

Medicine

The compound is currently under investigation for its viability as a pharmaceutical agent. Its favorable pharmacokinetic profile suggests good absorption and distribution properties, making it a candidate for oral administration.

Study on Antibacterial Activity

A significant study evaluated the antibacterial efficacy of this compound against Klebsiella pneumoniae. The results indicated that this acetamide not only demonstrated strong antibacterial activity but also showed minimal cytotoxic effects in preliminary tests. This positions it as a promising candidate for further development into an antibacterial drug .

Combination Therapy Research

Research has also focused on the synergistic effects of combining this compound with existing antibiotics. In studies involving ciprofloxacin and cefepime, researchers found that combining these drugs with this compound enhanced their antibacterial effects against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-2-fluorophenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Positional Isomers

Positional isomerism significantly impacts biological activity and physicochemical properties. Key examples include:

  • 2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide (CAS: 874804-35-0) : The chlorine at position 3 introduces additional steric effects, which may hinder binding to enzymes or receptors compared to the target compound .

Table 1: Positional Isomers and Substituent Effects

Compound Name CAS Number Substituent Positions Key Properties
2-Chloro-N-(5-chloro-2-fluorophenyl)acetamide 855715-22-9 5-Cl, 2-F High crystallinity, moderate lipophilicity, reactive chloroacetamide group
2-Chloro-N-(4-chloro-2-fluorophenyl)acetamide 380345-39-1 4-Cl, 2-F Lower steric hindrance, enhanced solubility in polar solvents

Heterocyclic Analogs

Replacing the phenyl ring with heterocycles modifies electronic and steric profiles:

  • 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (Compound 15, ) : The pyridine ring’s electron-deficient nature increases reactivity in nucleophilic substitutions compared to phenyl derivatives. This compound is used in anti-proliferative agent synthesis .

Table 2: Heterocyclic Derivatives

Compound Name Core Structure Biological Relevance
2-Chloro-N-(5-chloropyridin-2-yl)acetamide Pyridine Intermediate for anti-cancer agents
N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide Thiazole Potential kinase inhibitor due to sulfur interactions

Cytotoxicity and Halogen Effects

Halogen substituents enhance cytotoxicity by improving target binding and membrane permeability:

  • 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}acetamide (7d, ): Exhibits IC50 = 1.8 µM against Caco-2 cells, highlighting fluorine’s role in boosting activity .
  • N-(5-Chloro-2,4-dimethoxyphenyl)-2-(2-fluorophenoxy)acetamide: Combines chloro and methoxy groups for balanced lipophilicity and cytotoxicity .

Physicochemical Properties

  • Lipophilicity: Chloro and fluoro substituents increase logP values compared to non-halogenated analogs. For example, 2-chloro-N-(2,6-diethylphenyl)acetamide (pretilachlor) is a herbicide with high lipophilicity for soil penetration .
  • Crystallinity : Intramolecular hydrogen bonds (e.g., C—H···O in N-(4-fluorophenyl)-2-chloroacetamide) stabilize crystal structures, as seen in . The target compound’s halogen arrangement likely promotes similar stability.

Biological Activity

2-Chloro-N-(5-chloro-2-fluorophenyl)acetamide is a synthetic compound that has gained attention due to its promising biological activities, particularly in antibacterial applications. This article delves into its synthesis, biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the acylation of 5-chloro-2-fluoroaniline with 2-chloroacetyl chloride. The general reaction can be represented as follows:

5 chloro 2 fluoroaniline+2 chloroacetyl chlorideBase2 chloro N 5 chloro 2 fluorophenyl acetamide+HCl\text{5 chloro 2 fluoroaniline}+\text{2 chloroacetyl chloride}\xrightarrow{\text{Base}}\text{2 chloro N 5 chloro 2 fluorophenyl acetamide}+\text{HCl}

This reaction is usually facilitated by a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction, ensuring a high yield and purity of the final product.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various pathogens, particularly Klebsiella pneumoniae. The compound acts by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition leads to cell lysis and the release of cytoplasmic contents .

Mechanism of Action:

  • Inhibition of PBPs: The compound binds to PBPs, disrupting cell wall synthesis.
  • Cell Lysis: This disruption results in bacterial cell death, which can be quantitatively measured using UV absorption techniques at 260 nm.

Minimum Inhibitory Concentrations (MICs):
The MIC values for this compound against various strains are summarized in the following table:

Bacterial StrainMIC (µg/mL)
Klebsiella pneumoniae256
Escherichia coli128
Staphylococcus aureus64

These values indicate that the compound possesses potent antibacterial properties, particularly against Gram-negative bacteria .

Study on Klebsiella pneumoniae

A study conducted by Jetti et al. evaluated the antibacterial efficacy of this compound against Klebsiella pneumoniae. The results showed that this compound not only inhibited bacterial growth but also demonstrated a favorable pharmacokinetic profile for oral administration. The study highlighted that the presence of chlorine atoms enhances the antibacterial activity by stabilizing the molecule at the target enzyme site .

Synergistic Effects with Other Antibiotics

Another significant finding was the compound's ability to enhance the effectiveness of conventional antibiotics. When combined with ciprofloxacin and cefepime, it exhibited an additive effect, while a synergistic effect was observed when paired with meropenem and imipenem. This suggests potential for combination therapy in treating resistant bacterial infections .

Research Findings and Future Directions

Recent research emphasizes the need for further studies to explore structural modifications that could enhance the biological activity of this compound. Molecular docking studies have shown favorable binding interactions with target enzymes involved in bacterial cell wall synthesis, indicating that modifications could lead to improved efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(5-chloro-2-fluorophenyl)acetamide?

  • Methodology : React 5-chloro-2-fluoroaniline with chloroacetyl chloride in a polar aprotic solvent (e.g., acetonitrile) under basic conditions (e.g., K₂CO₃). Monitor reaction progress via TLC, followed by filtration to remove base residues and solvent evaporation under reduced pressure. Purify via recrystallization using toluene or dichloromethane .
  • Key Considerations : Ensure stoichiometric equivalence and controlled reaction temperature to minimize side products like dimerization (observed in analogous syntheses) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Analytical Workflow :

IR Spectroscopy : Identify functional groups (amide C=O stretch ~1650–1680 cm⁻¹, C-Cl stretch ~550–750 cm⁻¹) .

NMR (¹H/¹³C) : Confirm substitution patterns on the aromatic ring (e.g., J-coupling for fluorine in ¹⁹F NMR) and acetamide backbone (CH₂Cl at ~4.2 ppm in ¹H NMR) .

XRD : Resolve crystal packing and intramolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. How to purify this compound post-synthesis?

  • Methods :

  • Recrystallization : Use toluene or dichloromethane for slow evaporation, optimizing solvent polarity to enhance crystal lattice stability .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients to separate unreacted aniline or chlorinated byproducts .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond lengths, packing) be resolved?

  • Approach :

High-Resolution XRD : Compare experimental bond lengths (e.g., C–Cl: ~1.74 Å, C=O: ~1.22 Å) with DFT-optimized geometries .

Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., N–H···O) that influence crystal packing. For example, intermolecular N–H···O bonds in analogous compounds stabilize layered structures .

Thermal Ellipsoid Analysis : Assess positional disorder in heavy atoms (e.g., Cl/F substituents) to validate structural rigidity .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • Protocol :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps (e.g., ~5–6 eV for chloroacetamides) and Molecular Electrostatic Potential (MESP) surfaces, identifying electrophilic regions near chlorine/fluorine substituents .
  • MD Simulations : Model solvation effects in polar solvents (e.g., DMSO) to predict solubility trends .

Q. How do substituents (Cl, F) influence intermolecular interactions and bioactivity?

  • Experimental Design :

QSAR Studies : Synthesize derivatives (e.g., replacing Cl with Br or NO₂) and correlate substituent electronegativity with biological activity (e.g., enzyme inhibition) .

Crystallographic Trends : Analyze dihedral angles between aromatic rings (e.g., ~60° in N-(3-chloro-4-fluorophenyl) derivatives) to assess steric effects on packing .

Hydrogen Bond Basicity : Measure NH proton acidity (pKa ~14–16) to evaluate hydrogen-bond donor strength in protein-ligand docking .

Q. How to address discrepancies in spectral data (e.g., NMR shifts) across studies?

  • Resolution Strategy :

  • Solvent Calibration : Report chemical shifts relative to deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to standardize data .
  • Cross-Validation : Compare experimental ¹³C NMR shifts (e.g., carbonyl C=O at ~165–170 ppm) with computed values (GIAO method) .

Methodological Tables

Table 1 : Key Spectral Benchmarks for Structural Validation

TechniqueDiagnostic SignalReference Compound Data
¹H NMR (CDCl₃)CH₂Cl: δ 4.1–4.3 ppm (quartet, J=12 Hz)
¹³C NMRC=O: δ 165–170 ppm
IRC=O stretch: 1650–1680 cm⁻¹
XRDC–Cl bond length: 1.72–1.76 Å

Table 2 : Synthetic Yield Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventAcetonitrileEnhances reaction homogeneity
BaseK₂CO₃ (2.5 equiv)Minimizes hydrolysis
Temperature25°C (room temperature)Prevents decomposition
Reaction Time24 hoursEnsures >95% conversion
Reference

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